Semapimod mesylate, also known as a selective inhibitor of the Toll-like receptor signaling pathway, is a compound that has garnered interest for its potential therapeutic applications, particularly in inflammatory diseases. It is classified as an anti-inflammatory drug and has been studied for its role in conditions such as necrotizing enterocolitis and other inflammatory disorders.
The compound is derived from the parent compound Semapimod, which has shown efficacy in modulating immune responses. Semapimod mesylate is often used in pharmacological studies to evaluate its effects on various biological systems.
Semapimod mesylate falls under the category of small molecule drugs. It is specifically classified as an anti-inflammatory agent due to its ability to inhibit pro-inflammatory signaling pathways.
The synthesis of Semapimod mesylate involves several key steps:
For example, one method includes the incremental addition of components in a solvent under ice-cooling conditions, followed by stirring at room temperature for a specified duration before purification through water precipitation and freeze-drying .
The synthesis process often utilizes techniques such as high-performance liquid chromatography for monitoring the reaction progress and ensuring the purity of the final product. Spectroscopic methods like UV-Vis and Fourier-transform infrared spectroscopy are employed for characterization.
Semapimod mesylate has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The exact structural formula includes various nitrogen-containing groups and aromatic rings, which are essential for its interaction with biological targets.
Molecular weight and specific structural data can be derived from spectral analysis techniques. For instance, mass spectrometry can provide precise molecular weight information, while nuclear magnetic resonance spectroscopy can elucidate structural details such as connectivity and stereochemistry.
Semapimod mesylate undergoes several chemical reactions that are pivotal to its function as an anti-inflammatory agent. These reactions primarily involve binding interactions with Toll-like receptors and other proteins involved in inflammatory signaling pathways.
The compound's reactivity can be influenced by various factors including pH, temperature, and the presence of other reactive species. Detailed kinetic studies may be performed to understand the rate of reaction and binding affinities with target proteins.
The mechanism of action of Semapimod mesylate involves inhibition of Toll-like receptor signaling pathways. By blocking these receptors, Semapimod mesylate reduces the activation of downstream signaling cascades that lead to inflammation.
Studies have shown that Semapimod effectively inhibits the degradation of IκBα induced by lipopolysaccharides, suggesting a dose-dependent modulation of inflammatory responses . This inhibition results in decreased production of pro-inflammatory cytokines and chemokines.
Semapimod mesylate typically exists as a white to off-white solid. Its solubility varies depending on the solvent used but is generally soluble in polar organic solvents.
The chemical properties include stability under standard laboratory conditions, reactivity with nucleophiles, and potential interactions with biological macromolecules. Its melting point, boiling point, and specific heat capacity can be determined through thermal analysis techniques.
Relevant data regarding its partition coefficient can also provide insights into its bioavailability and permeability across biological membranes .
Semapimod mesylate has significant applications in scientific research, particularly in pharmacology and toxicology. Its primary uses include:
Semapimod (originally designated CNI-1493) emerged from anti-inflammatory research at the Picower Institute for Medical Research in the mid-1990s. Initial studies focused on its capacity to inhibit macrophage arginine transport and nitric oxide (NO) production, revealing unexpected potency in cytokine suppression even at concentrations 10-fold lower than required for arginine uptake inhibition [1]. This serendipitous discovery shifted research toward its broader immunomodulatory properties. By 2000, commercial development was spearheaded by Cytokine PharmaSciences, which licensed anti-infective applications to Axxima Pharmaceuticals (later acquired by GPC Biotech/Agennix AG). Despite corporate restructuring, Cytokine PharmaSciences retained core rights and advanced novel salt formulations, including the mesylate salt (CPSI-2364), to overcome initial intravenous limitations like dose-limiting phlebitis [1] [10]. Phase I trials for the mesylate salt concluded by 2010, with Phase II investigations targeting Crohn’s disease, psoriasis, pancreatitis, and HIV infections [4] [6].
Table 1: Key Developmental Milestones of Semapimod
Year | Event | Significance |
---|---|---|
1995 | Initial characterization at Picower Institute | Identified as inhibitor of macrophage NO production and cytokine release [1] |
2000 | Licensing to Axxima Pharmaceuticals | Focus on anti-infective applications [1] |
2002 | Phase II trial in Crohn’s disease (IV formulation) | Showed endoscopic improvement and fistula healing [1] |
2010 | Phase I completion of orally bioavailable mesylate salt (CPSI-2364) | Addressed limitations of IV administration [1] |
Semapimod mesylate is classified as a tetravalent guanylhydrazone small molecule. Its base structure (C₃₄H₅₂N₁₈O₂) features a central decanediamide linker flanked by symmetric 3,5-bis[(E)-N-(diaminomethylideneamino)-C-methylcarbonimidoyl]phenyl groups, creating a cruciform geometry essential for multivalent binding [2] [8]. The mesylate salt (C₃₄H₅₂N₁₈O₂·4CH₄O₃S; MW 1129.32 g/mol) significantly enhances aqueous solubility and oral bioavailability compared to the hydrochloride form (MW 890.75 g/mol) [7] [10]. Key structural elements include:
Table 2: Comparative Properties of Semapimod Salt Forms
Property | Base Compound | Hydrochloride Salt | Mesylate Salt |
---|---|---|---|
Molecular Formula | C₃₄H₅₂N₁₈O₂ | C₃₄H₅₆Cl₄N₁₈O₂ | C₃₈H₆₈N₁₈O₁₄S₄ |
Molecular Weight | 744.9 g/mol | 890.75 g/mol | 1129.32 g/mol |
Solubility | Low (0.0377 mg/mL) | Freely soluble in water | High aqueous solubility |
Key Advantage | N/A | Early IV formulation | Oral bioavailability |
Semapimod mesylate is a cornerstone compound for studying innate immune regulation due to its multifaceted mechanism:
Table 3: Key Preclinical Findings of Semapimod’s Mechanisms
Target/Pathway | Effect | Functional Consequence |
---|---|---|
gp96 ATPase Activity | Inhibition (IC₅₀ 0.2–0.4 μM) | Impaired TLR folding and ER retention [3] [5] |
MyD88 Recruitment | Rapid blockade (<5 min) | Suppressed NF-κB and MAPK activation [5] |
Deoxyhypusine Synthase | Competitive inhibition | Reduced HIV replication [1] [9] |
Amyloid-β Oligomers | Dose-dependent suppression | Neuroprotection in Alzheimer’s models [7] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7